Btffh

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Background:

1,3,4,6-Bis(trifluoromethyl)benzene-1,4-diol (better known by the abbreviation Btffh) is an organic compound belonging to the class of bisphenols. Bisphenols are a group of chemicals consisting of two phenol groups connected by a central carbon atom. Btffh is a relatively new compound, first synthesized in 2009 by researchers at the University of California, Berkeley. []

Potential Applications:

Due to its unique chemical properties, Btffh has been explored for various potential applications in scientific research, including:

- Organic electronics: Btffh exhibits excellent thermal and chemical stability, making it a promising candidate for use in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). [, ]

- Biomedical research: Studies suggest that Btffh may possess potential antiproliferative and antiviral properties, making it a subject of interest for further investigation in the field of biomedical research. [, ]

- Material science: Btffh's rigid molecular structure and fluorine atoms contribute to its exceptional stability and potential applications in the development of new materials with specific properties, such as flame retardants or high-performance polymers.

Current Research:

Research on Btffh is still in its early stages, and further studies are needed to fully understand its potential and limitations in various scientific applications. Current research efforts are focused on:

- Understanding the mechanisms of action: Investigating how Btffh interacts with biological systems and materials at the molecular level to achieve its observed effects.

- Optimizing its properties: Developing methods to modify the structure and properties of Btffh to enhance its performance for specific applications.

- Assessing its safety and toxicity: Conducting thorough safety assessments to determine the potential risks associated with Btffh before widespread use.

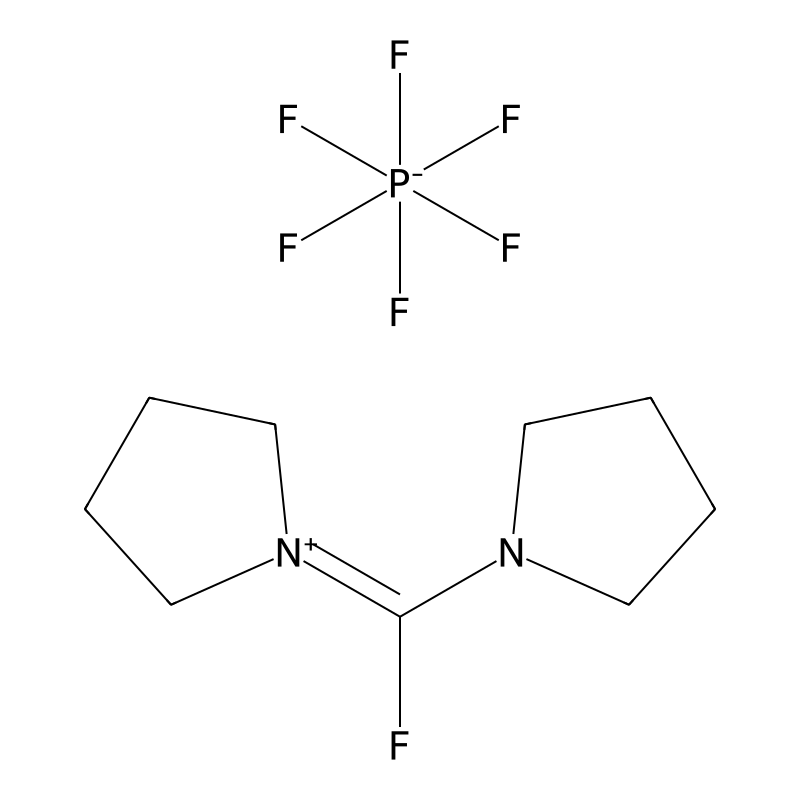

Bis(tetramethylene)fluoroformamidinium hexafluorophosphate, commonly referred to as BTFFH, is a specialized coupling reagent primarily used in organic synthesis, particularly for the formation of amide bonds. This compound is recognized for its effectiveness in solid-phase peptide synthesis and the coupling of sterically hindered carboxylic acids with amines. BTFFH is characterized by its unique structure, which includes a fluorinated moiety that enhances its reactivity compared to traditional coupling agents .

As mentioned earlier, Btffh's mechanism of action relies on the presence of the fluorine atom in its structure. The fluorine atom helps to withdraw electron density from the carbonyl group of the activated amino acid, making it more electrophilic (electron-poor) and susceptible to attack by the nucleophilic (electron-rich) amine group of the incoming amino acid. This enhanced reactivity facilitates the formation of the peptide bond [].

- Amide Bond Formation: It allows for efficient coupling between activated carboxylic acids and amines, even in the presence of sterically hindered substrates. This is achieved through the formation of acyl fluorides, which are highly reactive intermediates .

- Peptide Synthesis: The reagent has been employed in solid-phase peptide synthesis, enabling the incorporation of sensitive amino acids without significant side reactions .

Reaction Mechanism

The mechanism generally involves the activation of carboxylic acids to form acyl fluorides, which then react with amines to yield amides. The presence of BTFFH enhances the reaction rate and efficiency, particularly under microwave irradiation conditions .

BTFFH can be synthesized through several methods:

- Direct Synthesis: Involves the reaction of tetramethylene diamine with fluorinated reagents under controlled conditions to yield BTFFH.

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields by applying microwave irradiation during the synthesis process .

The synthesis typically emphasizes minimizing by-products and maximizing yield, particularly in complex amide formations.

BTFFH has several notable applications:

- Solid-Phase Peptide Synthesis: It is widely used in synthesizing peptides that include sensitive amino acids due to its mild reaction conditions .

- Amide Bond Formation: Useful in organic chemistry for creating amides from various substrates, including those that are sterically hindered or sensitive to traditional coupling methods .

- Research and Development: Employed in laboratories for developing new synthetic methodologies and exploring novel peptide sequences.

Similar Compounds: Comparison with Other Compounds

BTFFH shares similarities with several other coupling reagents but stands out due to its unique properties. Here are some comparable compounds:

| Compound Name | Key Features | Uniqueness of BTFFH |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide (DCC) | Commonly used for amide bond formation | Less effective with sterically hindered substrates |

| 1-Hydroxybenzotriazole (HOBt) | Often used alongside DCC to activate carboxylic acids | More efficient under mild conditions |

| 2-(1H-benzotriazol-1-yl)-1,1,1-tris(hydroxymethyl)methane (TBTU) | Used for peptide synthesis | Provides enhanced yields with sensitive amino acids |

BTFFH's ability to facilitate reactions involving sterically hindered substrates without significant side reactions makes it particularly valuable compared to these alternatives

GHS Hazard Statements

H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant